molecular formula C19H22Cl2N2O2 B1404534 (R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride CAS No. 942132-30-1

(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride

Cat. No. B1404534
M. Wt: 381.3 g/mol
InChI Key: VTGWDLPASRYLSI-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride, more commonly known as (R)-DCAAH, is a synthetic derivative of the natural product cetirizine. It is an important intermediate in the synthesis of a wide range of pharmaceuticals, including anti-allergy drugs, anti-anxiety drugs, and anti-inflammatory drugs. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (R)-DCAAH.

Scientific Research Applications

1. Inclusion in β-cyclodextrin

  • Summary of Application : Cetirizine hydrochloride (CTZ) was included in β-cyclodextrin (β-CD) to modify its physicochemical properties such as solubility, release, stability, and permeability .
  • Methods of Application : Changes in FT-IR/Raman spectra, DSC thermograms and XRD diffractograms confirmed the formation of a CTZ–β-CD system . Hydrophilic interaction chromatography with a DAD detector was employed to determine alterations of the CTZ concentration during studies following complexation .
  • Results or Outcomes : The inclusion of CTZ in a system with β-CD significantly reduced the instability of CTZ in the presence of oxidizing factors . It was also found that regardless of the pH of the acceptor fluids used in the release studies an increase was observed in the concentration of CTZ in CD system compared to its free form .

2. Analytical Method Development

  • Summary of Application : Absorbance ratio and Area under curve methods were developed for the simultaneous estimation of Cetirizine Hydrochloride (CTZ HCl) and Phenylephrine Hydrochloride (PHE HCl) in combined dosage form .
  • Methods of Application : The first developed method makes use absorbance ratio method using wavelength at 219 nm (isoabsorptive point) and 230 nm (λmax of CTZ HCl). The second method is area under curve method in which Sampling wavelengths range selected are 225-235 nm and 268-278 nm with linearity for CTZ HCl and PHE HCl respectively .
  • Results or Outcomes : Beer’s law was obeyed in concentration range of 5-25 μg/ml for both drugs and for both proposed methods .

3. Treatment of Allergies and Asthma

  • Summary of Application : Cetirizine hydrochloride (CTZ) is a second-generation H1-receptor antagonist antihistamine drug . It is used to treat the symptoms of allergies, chronic urticaria, hay fever, angioedema, hives and as a treatment adjunct in asthma .
  • Methods of Application : CTZ is usually administered orally, and it works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
  • Results or Outcomes : CTZ is effective in relieving allergy symptoms and is generally well-tolerated with minimal side effects .

4. Drug Formulation Studies

  • Summary of Application : The safety and efficacy of cetirizine hydrochloride have been established in previous studies, and this information is used to support new applications for the drug .
  • Methods of Application : The safety and efficacy of cetirizine hydrochloride are evaluated through clinical trials and toxicology studies .
  • Results or Outcomes : The results of these studies are used to support the approval of new drug applications .

5. Taste Masking

  • Summary of Application : Cetirizine hydrochloride (CTZ) has a bitter taste, which can be a problem when formulating the drug for pediatric patients . Efforts have been made to find ways of masking the bitterness of cetirizine .
  • Methods of Application : One approach to mask the bitter taste of CTZ is to include it in a system with β-cyclodextrin (β-CD) .
  • Results or Outcomes : The inclusion of CTZ in a system with β-CD has been found to significantly mask the bitter taste of CTZ .

6. Anti-allergic Agent

  • Summary of Application : Cetirizine hydrochloride (CTZ) is a second-generation H1-receptor antagonist antihistamine drug . It is used to treat the symptoms of allergies, chronic urticaria, hay fever, angioedema, hives and as a treatment adjunct in asthma .
  • Methods of Application : CTZ is usually administered orally, and it works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
  • Results or Outcomes : CTZ is effective in relieving allergy symptoms and is generally well-tolerated with minimal side effects .

properties

IUPAC Name

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGWDLPASRYLSI-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747430
Record name {4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride

CAS RN

942132-30-1
Record name {4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.